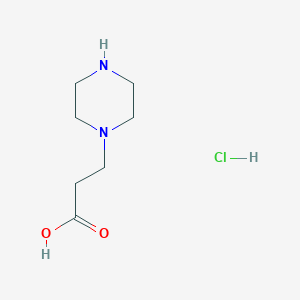
Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a butoxyphenyl group attached to a cyanoacrylate moiety. Cyanoacrylates are well-known for their adhesive properties and are commonly used in various industrial and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate typically involves the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine or ammonium acetate to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines, alcohols
Substitution: Various esters, amides, and other derivatives
科学研究应用
Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in bioadhesives.
Industry: Utilized in the production of adhesives, coatings, and polymer materials.
作用机制
The mechanism of action of Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate involves its interaction with various molecular targets. The cyanoacrylate moiety can form strong covalent bonds with nucleophilic groups in biological molecules, leading to its adhesive properties. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
- Methyl 3-(3,4-dimethoxyphenyl)propanoate
- Ethyl cinnamate
- 4-Methoxyphenyl isocyanate
Uniqueness
Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is unique due to the presence of the butoxyphenyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other cyanoacrylates and contributes to its unique reactivity and applications.
属性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C15H17NO3/c1-3-4-9-19-14-7-5-12(6-8-14)10-13(11-16)15(17)18-2/h5-8,10H,3-4,9H2,1-2H3 |
InChI 键 |
OGRFPMFIPGEDGU-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


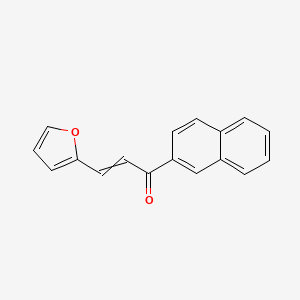

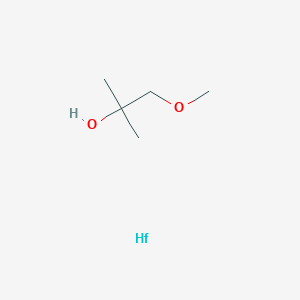

![2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methylideneamino]acetamide](/img/structure/B11725681.png)
![4-[(hydroxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725689.png)
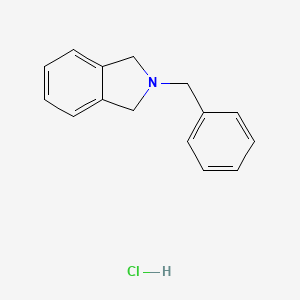
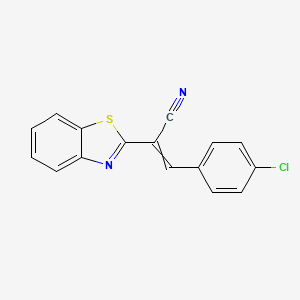
![2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725703.png)
![3-[(Z)-N-(4-chloroanilino)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B11725705.png)
![3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide](/img/structure/B11725715.png)

![1-(Furan-2-yl)-3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]prop-2-en-1-one](/img/structure/B11725727.png)
